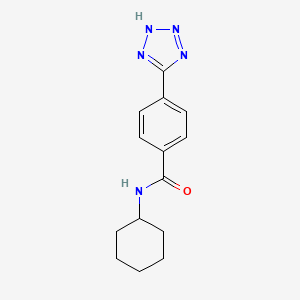
N-(2-Bromophenyl)-N,1-dimethyl-1H-indole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Bromophenyl)-N,1-dimethyl-1H-indole-3-carboxamide is an organic compound with a complex structure that includes a bromophenyl group and an indole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromophenyl)-N,1-dimethyl-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common method includes the Buchwald-Hartwig cross-coupling reaction, where a substituted 2-(2-bromophenyl)quinoxaline reacts with alkylamines in the presence of a palladium catalyst and a ligand . The reaction conditions often involve the use of solvents like dimethylacetamide and bases to facilitate the coupling process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
化学反応の分析
Types of Reactions
N-(2-Bromophenyl)-N,1-dimethyl-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the indole moiety.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation: Often carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Commonly involves reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the indole ring.
科学的研究の応用
N-(2-Bromophenyl)-N,1-dimethyl-1H-indole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of N-(2-Bromophenyl)-N,1-dimethyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The bromophenyl group may also contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(2-Bromophenyl)-2-chloronicotinamide: Shares the bromophenyl group but has a different core structure.
Dimethylacetamide: Although structurally different, it is used in similar synthetic applications as a solvent.
Uniqueness
N-(2-Bromophenyl)-N,1-dimethyl-1H-indole-3-carboxamide is unique due to its combination of the bromophenyl and indole groups, which confer distinct chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
特性
CAS番号 |
668437-24-9 |
|---|---|
分子式 |
C17H15BrN2O |
分子量 |
343.2 g/mol |
IUPAC名 |
N-(2-bromophenyl)-N,1-dimethylindole-3-carboxamide |
InChI |
InChI=1S/C17H15BrN2O/c1-19-11-13(12-7-3-5-9-15(12)19)17(21)20(2)16-10-6-4-8-14(16)18/h3-11H,1-2H3 |
InChIキー |
YCKYPUPCXIDATK-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N(C)C3=CC=CC=C3Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(N-Acetylalanyl)amino]benzoic acid](/img/structure/B12521177.png)
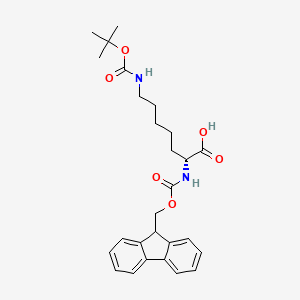
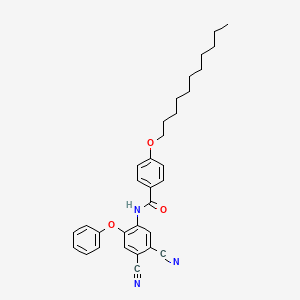
![4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]amino}butanoic acid](/img/structure/B12521195.png)

![[1-(2,4-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid](/img/structure/B12521212.png)

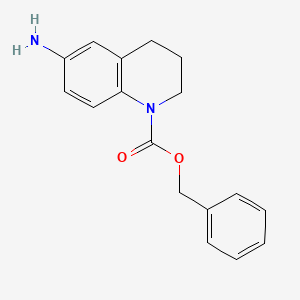
![1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one](/img/structure/B12521221.png)
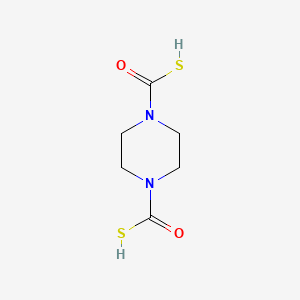

![2-Amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12521231.png)
